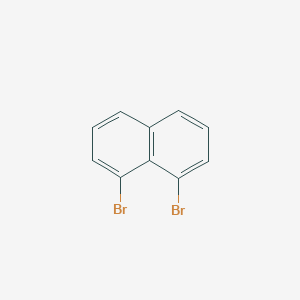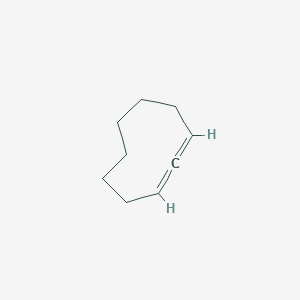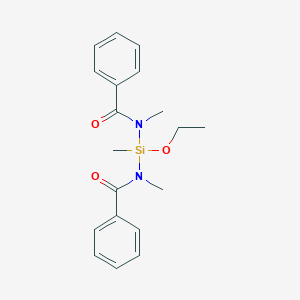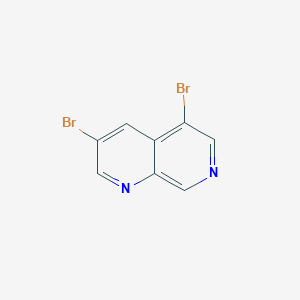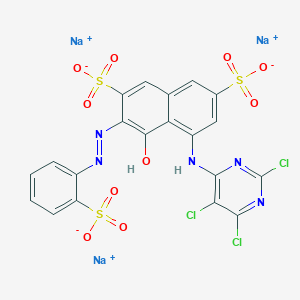
Reactone red 2B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactone red 2B is a synthetic dye that has been widely used in scientific research. It belongs to the class of azo dyes and is commonly used as a biological stain. The dye is known for its bright red color and is also used in the textile and food industries.
Mécanisme D'action
The mechanism of action of Reactone red 2B involves the binding of the dye to specific molecules in cells and tissues. The dye is known to bind to proteins and nucleic acids, which allows for their visualization under a microscope. The binding of the dye to these molecules is based on electrostatic interactions and van der Waals forces.
Biochemical and Physiological Effects:
The use of Reactone red 2B in scientific research has not been associated with any significant biochemical or physiological effects. The dye is considered to be non-toxic and is generally safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Reactone red 2B is its bright red color, which allows for easy visualization of cells and tissues under a microscope. The dye is also relatively inexpensive and easy to use. However, one of the limitations of the dye is that it may interfere with certain biochemical assays, such as enzyme assays, due to its binding to proteins.
Orientations Futures
There are several future directions for the use of Reactone red 2B in scientific research. One area of research is the development of new biosensors that use the dye as a marker. Another area of research is the study of protein-protein interactions using the dye as a probe. Additionally, the use of Reactone red 2B in the development of new imaging techniques, such as fluorescence microscopy, is an area of ongoing research.
Conclusion:
Reactone red 2B is a synthetic dye that has been widely used in scientific research. The dye is commonly used as a biological stain and has been used in the study of protein-protein interactions, enzyme kinetics, and the development of biosensors. The dye is considered to be non-toxic and is generally safe to use in laboratory experiments. There are several future directions for the use of Reactone red 2B in scientific research, including the development of new biosensors and imaging techniques.
Méthodes De Synthèse
The synthesis of Reactone red 2B involves the reaction between diazonium salt and naphthol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is a bright red powder that is soluble in water.
Applications De Recherche Scientifique
Reactone red 2B has been used in various scientific research applications. It is commonly used as a biological stain to visualize cells and tissues under a microscope. The dye is also used in the study of protein-protein interactions and enzyme kinetics. In addition, it has been used in the development of biosensors and as a marker in immunoassays.
Propriétés
Numéro CAS |
15792-41-3 |
|---|---|
Formule moléculaire |
C20H9Cl3N5Na3O10S3 |
Poids moléculaire |
750.8 g/mol |
Nom IUPAC |
trisodium;4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-11-7-9(39(30,31)32)5-8-6-13(41(36,37)38)16(17(29)14(8)11)28-27-10-3-1-2-4-12(10)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
Clé InChI |
ZHDFKPUCUYZGGM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Autres numéros CAS |
15792-41-3 |
Pictogrammes |
Irritant |
Synonymes |
reactone red 2B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



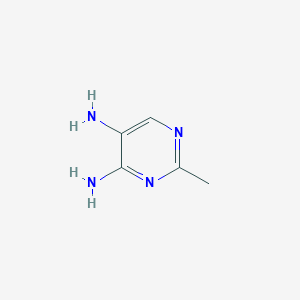

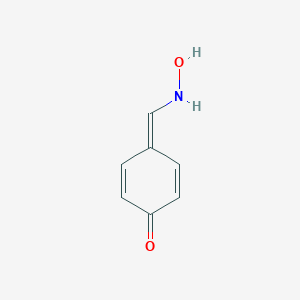
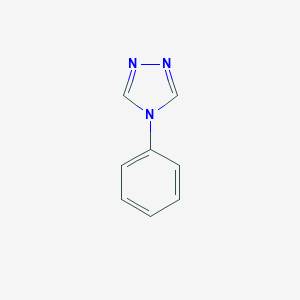

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
